4-(2-Phenylbenzoylamino)-benzoylchloride
Description
4-(2-Phenylbenzoylamino)-benzoylchloride is a benzoyl chloride derivative featuring a 2-phenylbenzoylamino substituent at the 4-position of the benzene ring. This structure combines an aromatic benzoyl group with an amide linkage, making it a reactive intermediate in organic synthesis, particularly in the preparation of urea derivatives, anticancer agents, and specialty polymers. The presence of both electron-withdrawing (chloride) and electron-donating (amide) groups influences its reactivity and stability, necessitating careful handling under inert conditions .
Properties
CAS No. |
180340-05-0 |
|---|---|
Molecular Formula |
C20H14ClNO2 |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
4-[(2-phenylbenzoyl)amino]benzoyl chloride |
InChI |
InChI=1S/C20H14ClNO2/c21-19(23)15-10-12-16(13-11-15)22-20(24)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H,22,24) |
InChI Key |
PAKGPZHOIVVKMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Comparative Properties of Benzoyl Chloride Derivatives
| Compound Name | CAS Number | Substituent | Molecular Formula | Reactivity (Relative) | Stability (Moisture) | Key Applications |
|---|---|---|---|---|---|---|
| 4-(2-Phenylbenzoylamino)-benzoylchloride | - | 2-Phenylbenzoylamino | C₂₀H₁₅ClN₂O₂ | High | Moderate | Anticancer agents, urea synthesis |
| 4-Chloromethylbenzoyl chloride | 7311-64-0 | Chloromethyl | C₈H₆Cl₂O | High | High | Alkylation reactions |
| 4-Dimethylaminobenzoyl chloride | 4755-50-4 | Dimethylamino | C₉H₁₀ClNO | Low | Low | Dye intermediates |
| 4-Acetamidobenzoyl chloride | 16331-48-9 | Acetamido | C₉H₈ClNO₂ | Moderate | Moderate | Hydrophilic polymers |
| 4-Trifluoromethylbenzoylchloride | - | Trifluoromethyl | C₈H₄ClF₃O | Very High | High | Fluorinated polymers |
Research Findings and Trends
- Yield Optimization : Para-substituted benzoyl chlorides consistently outperform meta- or ortho-substituted analogs in coupling reactions due to favorable electronic and steric profiles .
- Green Chemistry : Recent studies focus on replacing traditional solvents (e.g., DCM) with ionic liquids for benzoyl chloride reactions, improving safety and reducing environmental impact .
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